Enrofloxacin-d5

Description

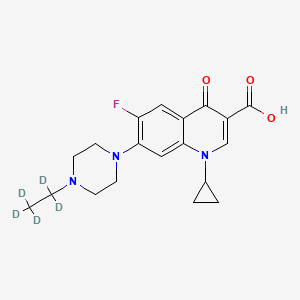

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675879 | |

| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-92-5 | |

| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enrofloxacin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Enrofloxacin-d5, a deuterated analog of the widely used veterinary antibiotic, enrofloxacin. This document details its primary application as an internal standard in analytical chemistry, the mechanism of action of its parent compound, and detailed experimental protocols for its use.

Core Concepts: What is Enrofloxacin-d5?

Enrofloxacin-d5 is a stable isotope-labeled version of enrofloxacin, a synthetic fluoroquinolone antibiotic.[1][2] In Enrofloxacin-d5, five hydrogen atoms on the ethyl group of the piperazinyl ring have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for the quantification of enrofloxacin in various biological matrices using mass spectrometry-based methods.[4] Its chemical structure is identical to enrofloxacin, except for the increased mass due to the deuterium atoms, which allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.

The primary application of Enrofloxacin-d5 is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify levels of enrofloxacin in tissues and other samples.[4][5]

Physicochemical Properties of Enrofloxacin-d5

A summary of the key physicochemical properties of Enrofloxacin-d5 is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₇D₅FN₃O₃ |

| Molecular Weight | 364.43 g/mol |

| CAS Number | 1173021-92-5 |

| Appearance | Pale Yellow Crystals |

| Storage Temperature | Refrigerator (2-8°C) |

Mechanism of Action of Enrofloxacin

Enrofloxacin-d5 itself is not intended for therapeutic use. However, understanding the mechanism of its parent compound, enrofloxacin, is crucial for researchers working in drug development and resistance studies. Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[7]

-

Topoisomerase IV: This enzyme is crucial for the separation of daughter DNA strands following replication.[6]

By binding to these enzymes, enrofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death.[4][8]

Experimental Protocols: Quantification of Enrofloxacin using Enrofloxacin-d5

The use of Enrofloxacin-d5 as an internal standard significantly improves the accuracy and precision of enrofloxacin quantification by correcting for matrix effects and variations in sample preparation and instrument response.[9] Below is a detailed experimental protocol for the analysis of enrofloxacin in animal tissues using LC-MS/MS with Enrofloxacin-d5 as an internal standard.

Sample Preparation from Animal Tissue

This protocol is a generalized procedure and may require optimization based on the specific tissue matrix and laboratory equipment.

-

Homogenization: Weigh 2-5 grams of the tissue sample (e.g., liver, muscle, kidney) and homogenize it.[3][8]

-

Internal Standard Spiking: Add a known concentration of Enrofloxacin-d5 solution to the homogenized sample.[10]

-

Extraction:

-

Purification (if necessary):

-

The supernatant can be further purified using solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) to remove interfering matrix components.[3]

-

-

Reconstitution:

-

Evaporate the final extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]

-

LC-MS/MS Analysis

The following tables summarize the typical parameters for the chromatographic separation and mass spectrometric detection of enrofloxacin and Enrofloxacin-d5.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.7 µm, 4.6 x 50 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. |

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Enrofloxacin | 360.2 | 342.2 | 316.2 | 15 - 25 |

| Enrofloxacin-d5 | 365.3 | 347.2 | 321.3 | 15 - 25 |

Note: The optimal collision energies may vary depending on the mass spectrometer used.

Conclusion

Enrofloxacin-d5 is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of enrofloxacin in complex matrices. Its use as an internal standard in LC-MS/MS methods is well-established and essential for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. This guide provides the foundational knowledge and practical protocols to effectively utilize Enrofloxacin-d5 in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hysz.nju.edu.cn [hysz.nju.edu.cn]

Enrofloxacin-d5: A Technical Guide for Researchers

Enrofloxacin-d5 is the deuterium-labeled version of enrofloxacin, a synthetic fluoroquinolone antibiotic.[1] It is widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying enrofloxacin in biological samples.[2] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Enrofloxacin-d5 is structurally identical to enrofloxacin, with the exception of five deuterium atoms on the ethyl group of the piperazinyl ring.[3] This isotopic labeling results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analyses.[4]

Table 1: Chemical and Physical Properties of Enrofloxacin-d5

| Property | Value | Source(s) |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid | [3] |

| Molecular Formula | C₁₉H₁₇D₅FN₃O₃ | [1] |

| Molecular Weight | 364.43 g/mol | [1][5][6] |

| Monoisotopic Mass | 364.19590346 Da | [3] |

| CAS Number | 1173021-92-5 | [3] |

| Appearance | Pale Yellow Crystals | |

| Storage Temperature | 2-8°C or Refrigerator | [6][7] |

Below is a diagram representing the chemical structure of Enrofloxacin-d5.

Caption: Chemical structure of Enrofloxacin-d5.

Mechanism of Action

Enrofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10] By binding to the DNA-enzyme complex, enrofloxacin stabilizes it, leading to breaks in the bacterial chromosome and ultimately cell death.[8][11] The specificity for bacterial enzymes over their mammalian counterparts contributes to its therapeutic efficacy.[9]

Caption: Mechanism of action of enrofloxacin.

Metabolic Pathways

In most animal species, enrofloxacin is metabolized in the liver to its primary active metabolite, ciprofloxacin, through N-dealkylation.[8][10] Other metabolic transformations include N-oxidation, N-acetylation, and the opening of the piperazine ring to form desethylene-enrofloxacin.[8][12] The biotransformation of enrofloxacin can be influenced by cytochrome P450 enzymes.[8]

Caption: Simplified metabolic pathway of enrofloxacin.

Experimental Protocols

Enrofloxacin-d5 is primarily used as an internal standard for the quantification of enrofloxacin in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Sample Preparation for LC-MS/MS Analysis of Enrofloxacin in Animal Tissue

This protocol is a generalized procedure based on methods described in the literature.[15]

-

Homogenization: Weigh 5 g of the tissue sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Enrofloxacin-d5 solution (e.g., 100 µL of a 0.5 mg/L solution) to the sample.

-

Extraction:

-

Add 10 g of anhydrous sodium sulfate.

-

Add 20 mL of acetonitrile containing 1% formic acid.

-

Vortex for 1 minute, followed by ultrasonic extraction for 10 minutes.

-

Centrifuge at 8000 rpm for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction step with another 20 mL of the extraction solvent and combine the supernatants.

-

-

Concentration and Reconstitution: The combined supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are example parameters for LC-MS/MS analysis.[13]

-

Liquid Chromatography:

-

Mobile Phase A: Water with 1 mL/L formic acid and 2 mmol/L ammonium acetate.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) positive.

-

Spray Voltage: 4500 V.

-

Ion Source Temperature: 550 °C.

-

Caption: Experimental workflow for LC-MS/MS analysis.

References

- 1. scbt.com [scbt.com]

- 2. veeprho.com [veeprho.com]

- 3. Enrofloxacin-d5 | C19H22FN3O3 | CID 46781453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enrofloxacin-d5 | CymitQuimica [cymitquimica.com]

- 6. Enrofloxacin-d5 | CAS 1173021-92-5 | LGC Standards [lgcstandards.com]

- 7. Enrofloxacin-d5 | CAS#:1173021-92-5 | Chemsrc [chemsrc.com]

- 8. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hysz.nju.edu.cn [hysz.nju.edu.cn]

Enrofloxacin-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Enrofloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, enrofloxacin. This guide covers its fundamental properties, mechanism of action, and detailed experimental protocols for its analysis and the assessment of its parent compound's biological effects.

Core Properties of Enrofloxacin-d5

Enrofloxacin-d5 is a stable, isotopically labeled form of enrofloxacin, which is primarily used as an internal standard in pharmacokinetic and analytical studies to ensure the accuracy and precision of quantitative analyses. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection methods.

| Property | Value | Source(s) |

| CAS Number | 1173021-92-5 | [1][2][3] |

| Molecular Weight | 364.43 g/mol | [1][2][3] |

| Molecular Formula | C₁₉H₁₇D₅FN₃O₃ | [3] |

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enrofloxacin, the parent compound of Enrofloxacin-d5, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] By binding to the DNA-enzyme complex, enrofloxacin inhibits the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks.[4][5] This disruption of DNA integrity ultimately results in bacterial cell death.[4][5]

Mechanism of action of enrofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of enrofloxacin and the evaluation of its biological effects.

High-Performance Liquid Chromatography (HPLC) for Enrofloxacin Quantification

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of enrofloxacin in biological matrices.[2]

1. Chromatographic Conditions:

-

Column: Dr. Maisch C18 (75 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and ethanol (90:10 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detection at 254 nm.[2]

-

Column Temperature: 25°C (room temperature).[2]

2. Sample Preparation (Urine):

-

Prepare a stock solution of enrofloxacin in the mobile phase.

-

Create working standard solutions by diluting the stock solution.

-

For spiked samples, add known amounts of the working standard to 1 mL of drug-free urine in a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase.[2]

-

Inject the prepared samples into the HPLC system.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of enrofloxacin in the unknown samples by interpolating their peak areas from the calibration curve.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[7]

2. Treatment with Enrofloxacin:

-

Prepare serial dilutions of enrofloxacin in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the enrofloxacin solutions at various concentrations.

-

Include a vehicle control (medium without enrofloxacin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

4. Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Incubate at 37°C for 15 minutes with gentle shaking.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

Genotoxicity Assessment: Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[8][9] The alkaline version described here can detect single- and double-strand breaks and alkali-labile sites.[8]

1. Cell Preparation and Slide Coating:

-

Obtain a single-cell suspension from the desired tissue or cell culture.

-

Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

2. Embedding Cells in Agarose:

-

Mix the cell suspension with 0.5% low melting point agarose at 37°C.

-

Pipette this mixture onto the pre-coated slides and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

3. Lysis:

-

Carefully remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.[10]

4. Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank.

-

Fill the tank with a freshly prepared, cold alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[10]

-

Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes.[10]

5. Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and wash them with a neutralization buffer (e.g., Tris buffer, pH 7.5).[10]

-

Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

6. Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Genotoxicity Assessment: Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is used to measure chromosome breakage and loss by scoring micronuclei in cells that have completed one nuclear division.[4][11]

1. Cell Culture and Treatment:

-

Initiate cell cultures (e.g., peripheral blood lymphocytes) in appropriate culture medium.

-

Expose the cells to different concentrations of enrofloxacin.

2. Cytokinesis Block:

-

Add cytochalasin B (an inhibitor of cytokinesis) to the cultures at a time point that allows cells to undergo one mitosis (e.g., 44 hours for human lymphocytes).[12]

3. Harvesting and Slide Preparation:

-

Harvest the cells at an appropriate time after the addition of cytochalasin B (e.g., 72 hours total culture time for lymphocytes).

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells with a suitable fixative (e.g., methanol:acetic acid).

-

Drop the cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Scoring:

-

Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

-

Score the frequency of micronuclei in binucleated cells under a light or fluorescence microscope.

Pharmacokinetic Study in Laboratory Animals

This protocol outlines a general procedure for conducting a pharmacokinetic study of enrofloxacin in a laboratory animal model.

1. Animal Model and Dosing:

-

Select an appropriate animal model (e.g., rats, dogs) and allow for an acclimatization period.[13]

-

Administer a single dose of enrofloxacin via the desired route (e.g., intravenous, oral, subcutaneous).[13][14] The dose will depend on the animal species and the objectives of the study.

2. Blood Sampling:

-

Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[13][14]

-

Collect the blood in tubes containing an appropriate anticoagulant (e.g., heparin).[14]

3. Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.[13]

-

Store the plasma samples at -20°C or lower until analysis.

4. Sample Analysis:

-

Analyze the plasma samples for enrofloxacin and its major metabolite, ciprofloxacin, using a validated analytical method such as HPLC.

5. Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veterinaryworld.org [veterinaryworld.org]

- 4. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. goldbio.com [goldbio.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 12. ursi.org [ursi.org]

- 13. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of Enrofloxacin-d5

This technical guide provides a comprehensive overview of the synthesis and purification of Enrofloxacin-d5, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enrofloxacin in various analytical applications. This document details the synthetic pathway, purification protocols, and analytical methods for quality control, presented in a manner accessible to researchers and professionals in drug development and chemical analysis.

Introduction

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections.[1] For pharmacokinetic studies, residue analysis, and therapeutic drug monitoring, a stable isotope-labeled internal standard is essential for achieving accurate and reliable results using mass spectrometry-based methods like LC-MS/MS.[2][3] Enrofloxacin-d5, where five hydrogen atoms on the N-ethyl group of the piperazine ring are replaced with deuterium, is the most commonly used internal standard for this purpose.[4][5] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, allowing it to co-elute with the unlabeled analyte and correct for matrix effects and variations in instrument response.[6]

This guide outlines a robust methodology for the synthesis of Enrofloxacin-d5, followed by a detailed purification and analytical validation protocol.

Synthesis of Enrofloxacin-d5

The synthesis of Enrofloxacin-d5 is analogous to the synthesis of its non-deuterated counterpart, primarily involving a nucleophilic substitution reaction. The key is the use of a deuterated starting material, N-(ethyl-d5)-piperazine.

Synthetic Pathway

The reaction proceeds by substituting the chlorine atom at the C-7 position of the quinolone ring with the deuterated N-(ethyl-d5)-piperazine.

Materials and Reagents

The primary materials required for the synthesis are summarized in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 86393-33-1 | C₁₃H₉ClFNO₃ | 281.67 |

| N-(ethyl-d5)-piperazine | 1219804-98-3 | C₆H₉D₅N₂ | 119.23 |

| Nano Iron Oxide on ZrO₂ Coated Sulfonic Acid (n-FZSA) | N/A | Catalyst | N/A |

| Water (Deionized) | 7732-18-5 | H₂O | 18.02 |

| Methanol / Ethanol (96%) | 67-56-1 | CH₃OH / C₂H₅OH | 32.04 / 46.07 |

Experimental Protocol: Synthesis

This protocol is adapted from established methods for Enrofloxacin synthesis.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 mmol).

-

Addition of Reagents: Add N-(ethyl-d5)-piperazine (1.5 mmol), deionized water (5 mL), and n-FZSA catalyst (0.06 g).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the flask from the heat source. Separate the magnetic n-FZSA catalyst using an external magnet and wash it with hot ethanol (5 mL).

-

Precipitation: Allow the reaction mixture to cool to room temperature. The crude Enrofloxacin-d5 will precipitate as a solid.

-

Isolation: Collect the precipitated solid by filtration through a Buchner funnel.

| Parameter | Value / Condition |

| Reactant Mole Ratio | 1 : 1.5 (Quinolone Acid : Deuterated Piperazine) |

| Solvent | Water (H₂O) |

| Catalyst | n-FZSA (nano iron oxide on ZrO₂ coated sulfonic acid) |

| Temperature | Reflux |

| Monitoring | Thin Layer Chromatography (TLC) |

| Expected Yield | >90% (based on non-deuterated synthesis[7]) |

Purification and Analysis

The crude product from the synthesis requires purification to remove unreacted starting materials and potential side products. The purity is then confirmed using high-performance liquid chromatography (HPLC).

Purification Workflow

Experimental Protocol: Purification

-

Recrystallization: Transfer the crude Enrofloxacin-d5 solid to a clean flask. Add a minimal amount of hot methanol or 96% ethanol to dissolve the solid completely.[7]

-

Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to facilitate maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under a vacuum to remove any residual solvent. The final product should be a neat, crystalline solid.

Analytical Method: Purity Assessment by RP-HPLC

The purity of the final product should be assessed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

-

Standard Preparation: Prepare a stock solution of the purified Enrofloxacin-d5 in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL. Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare a sample of the synthesized product at the same concentration as the working standard.

-

Chromatography: Inject 20 µL of the sample solution into the HPLC system.

-

Data Analysis: Record the chromatogram. Purity is determined by calculating the area percentage of the main peak corresponding to Enrofloxacin-d5. The target purity should be ≥95%.

| Parameter | Condition / Value | Reference |

| HPLC System | Waters HPLC system or equivalent | [8] |

| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | [8][9] |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8][9] |

| Detection | UV at 270 nm | [8] |

| Column Temp | 40 °C | [8] |

| Injection Volume | 20 µL | [8][9] |

| Purity Target | ≥95% | [10] |

Conclusion

The synthesis and purification of Enrofloxacin-d5 can be achieved through a straightforward and high-yielding chemical process. The described method, involving a catalyzed nucleophilic substitution followed by recrystallization, provides a reliable pathway to obtain high-purity material. Rigorous analytical testing, primarily using RP-HPLC, is mandatory to confirm the identity and purity of the final product, ensuring its suitability as an internal standard for sensitive and accurate bioanalytical assays. This guide provides the foundational methodology for laboratories to produce and validate Enrofloxacin-d5 for research and drug development applications.

References

- 1. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. clearsynth.com [clearsynth.com]

- 4. veeprho.com [veeprho.com]

- 5. Enrofloxacin-d5 | CymitQuimica [cymitquimica.com]

- 6. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]

Enrofloxacin-d5 for Veterinary Drug Residue Analysis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine to treat bacterial infections in animals.[1][2] It is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[1] The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][2][3]

The extensive use of enrofloxacin in food-producing animals raises concerns about the potential for drug residues in edible tissues, such as muscle and liver. In many species, enrofloxacin is metabolized to ciprofloxacin, an active metabolite which is also a medically important antibiotic in human medicine. The presence of these residues in the food supply can pose risks to human health, including the development of antibiotic-resistant bacteria. Consequently, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for the combined total of enrofloxacin and ciprofloxacin in various animal-derived food products.

Accurate and reliable quantification of these residues is paramount for ensuring food safety and regulatory compliance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[4] This method's accuracy is significantly enhanced by using a stable isotope-labeled internal standard (IS), such as Enrofloxacin-d5.[4]

Enrofloxacin-d5 is a deuterated analog of enrofloxacin, meaning five hydrogen atoms have been replaced with deuterium. Because it is chemically and physically almost identical to the target analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly precise and accurate quantification.

Core Principles and Methodologies

The foundation of this analytical approach is isotope dilution, where a known quantity of the isotopically labeled standard (Enrofloxacin-d5) is added to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled standard is measured by LC-MS/MS. Since any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, the ratio remains constant, ensuring accurate results.

Mechanism of Action of Enrofloxacin

Enrofloxacin targets the bacterial enzymes DNA gyrase and topoisomerase IV. It binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[1][3] This action blocks DNA replication and transcription, leading to rapid bacterial cell death.[1][5]

Figure 1. Simplified diagram of Enrofloxacin's mechanism of action.

Analytical Workflow

The overall workflow for the analysis of enrofloxacin residues using Enrofloxacin-d5 involves several key stages, from sample receipt to final data analysis. Each step is critical for achieving accurate and reproducible results.

Figure 2. General experimental workflow for veterinary drug residue analysis.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of enrofloxacin in animal tissues.[4][6]

Sample Preparation and Extraction

-

Homogenization : Weigh approximately 2-5 grams of the tissue sample (e.g., chicken liver, fish muscle) into a centrifuge tube.

-

Internal Standard Spiking : Add a known concentration of Enrofloxacin-d5 solution to each sample, quality control, and calibration standard.

-

Extraction : Add an appropriate volume (e.g., 10-20 mL) of an extraction solvent. Common solvents include acetonitrile containing 1% formic acid or 5% phosphoric acid in 50% acetonitrile.[6]

-

Vortexing/Shaking : Vortex or shake the samples vigorously for 1-5 minutes to ensure thorough mixing and extraction of the analytes from the tissue matrix.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to separate the solid tissue debris from the liquid extract.

-

Supernatant Collection : Carefully transfer the supernatant (the liquid extract) to a clean tube.

-

Cleanup (Defatting) : For fatty matrices, a cleanup step may be necessary. Add an equal volume of a non-polar solvent like n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.

-

Final Preparation : Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The instrumental analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Column : A C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is commonly used for separation.[7]

-

Mobile Phase : A gradient elution is typically employed using:

-

Flow Rate : A typical flow rate is between 0.4 and 0.8 mL/min.[7][8]

-

Ionization : Electrospray Ionization in Positive Mode (ESI+) is used.[8]

-

Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both enrofloxacin and the internal standard, Enrofloxacin-d5.[6]

Data Presentation and Method Performance

The performance of the analytical method is validated by assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Quantitative Data

The following tables summarize typical mass spectrometry parameters and method performance characteristics gathered from various studies.

Table 1: Typical LC-MS/MS Parameters for Enrofloxacin and Enrofloxacin-d5

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

|---|---|---|---|

| Enrofloxacin | 360.2 | 316.2 | 245.1 |

| Enrofloxacin-d5 | 365.2 | 321.2 | 245.1 |

Data synthesized from multiple sources.[4][6]

Table 2: Example Method Performance Characteristics

| Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) |

|---|---|---|---|---|---|

| Enrofloxacin & Ciprofloxacin | Chicken Liver | 1.17 | 3.90 | Not Reported | Not Reported |

| Enrofloxacin | Aquatic Animal Muscle | Not Reported | 2.0 | 97.1 - 106 | ≤ 2.14 |

Data sourced from references[8] and[4].

Conclusion

The use of Enrofloxacin-d5 as an internal standard is a critical component of robust and reliable methods for the quantification of enrofloxacin residues in veterinary samples. Its chemical similarity to the analyte ensures that it accurately corrects for variations during sample processing and instrumental analysis. This isotope dilution LC-MS/MS approach provides the high degree of accuracy and precision required by researchers and regulatory bodies to monitor veterinary drug residues effectively, thereby safeguarding the food supply and protecting public health. The detailed protocols and performance data presented in this guide serve as a foundational resource for professionals in the field of drug development and food safety analysis.

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: The Role and Application of Enrofloxacin-d5 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Enrofloxacin-d5 as an internal standard for the accurate quantification of enrofloxacin in various environmental matrices. Enrofloxacin, a widely used fluoroquinolone antibiotic in veterinary medicine, is a growing environmental concern due to its potential to contaminate soil, water, and food sources, contributing to antibiotic resistance.[1][2] Accurate monitoring requires robust analytical methods capable of overcoming complex sample matrices. The use of a stable isotope-labeled internal standard like Enrofloxacin-d5 is critical for achieving reliable and precise results.[3][4]

The Principle of Isotope Dilution Mass Spectrometry

The core of accurate enrofloxacin quantification in complex samples lies in isotope dilution mass spectrometry (IDMS). This technique employs a stable, isotopically labeled version of the analyte—in this case, Enrofloxacin-d5—as an internal standard (IS).[4]

Key Advantages:

-

Correction for Matrix Effects: Environmental samples (e.g., soil, wastewater, animal tissue) contain numerous interfering compounds that can either suppress or enhance the analyte's signal in the mass spectrometer, a phenomenon known as the "matrix effect".[5][6]

-

Compensation for Procedural Losses: Since Enrofloxacin-d5 is chemically identical to the native enrofloxacin, it behaves similarly during sample preparation, extraction, and cleanup.[7] Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Improved Accuracy and Precision: By calculating the ratio of the native analyte to the known concentration of the spiked internal standard, variations in sample preparation and instrument response are effectively nullified, leading to highly accurate and reproducible quantification.[3][8]

The logical workflow for this analytical approach is outlined below.

Figure 1: General workflow for environmental sample analysis using Enrofloxacin-d5.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction and analysis of enrofloxacin from water and solid matrices, based on established methodologies.

This protocol is adapted from methodologies involving direct injection or solid-phase extraction (SPE) for cleanup and concentration.

Materials:

-

Enrofloxacin and Enrofloxacin-d5 analytical standards[9]

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid, Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Water sample (e.g., river water, wastewater effluent)

Procedure:

-

Sample Preparation:

-

Filter the collected water sample (e.g., 100 mL) through a 0.2 µm filter to remove particulate matter.[10]

-

Add a known concentration of Enrofloxacin-d5 internal standard solution to the filtered water sample. For example, spike to a final concentration of 10 µg/L.

-

-

Solid-Phase Extraction (for trace-level analysis):

-

Condition the SPE cartridge by passing methanol followed by ultrapure water.

-

Load the spiked water sample onto the cartridge at a slow flow rate (e.g., 3 mL/min).[11]

-

Wash the cartridge with ultrapure water to remove interferences.

-

Elute the analytes (enrofloxacin and Enrofloxacin-d5) using a small volume of methanol or acetonitrile.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume (e.g., 1.0 mL) of the initial mobile phase.[12] This solution is now ready for injection.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm).[10]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[10]

-

Mobile Phase B: Acetonitrile or Methanol.[10]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 2-15% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, and then re-equilibrates to initial conditions.[10][13]

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both enrofloxacin and Enrofloxacin-d5.

-

This protocol is based on solvent extraction followed by cleanup, a common approach for complex solid samples.[1][14]

Materials:

-

Homogenizer or ultrasonic bath

-

Centrifuge

-

Extraction solvent (e.g., Acetonitrile with 1% formic acid)[1]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Other materials as listed in Protocol 2.1

Procedure:

-

Sample Preparation:

-

Extraction:

-

Add the extraction solvent (e.g., 20 mL of acetonitrile with 1% formic acid) and a drying salt like anhydrous sodium sulfate.[1]

-

Homogenize or vortex vigorously (e.g., 1 min), followed by ultrasonic extraction (e.g., 10 min).[1]

-

Centrifuge the sample at high speed (e.g., 8000 rpm for 5 min) to separate the solid and liquid phases.[1]

-

Collect the supernatant. Repeat the extraction step on the remaining solid pellet and combine the supernatants.

-

-

Cleanup:

-

The combined supernatant can be subjected to a cleanup step, such as SPE (as described in Protocol 2.1) or dispersive solid-phase extraction (dSPE), to remove matrix components like lipids and pigments.

-

-

Final Sample Preparation and LC-MS/MS Analysis:

-

Follow steps 3 and 4 from Protocol 2.1 for solvent evaporation, reconstitution, and instrumental analysis.

-

Quantitative Data and Method Performance

The use of Enrofloxacin-d5 allows for the development of highly sensitive and reliable methods. The tables below summarize key performance metrics from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD | LOQ | Analytical Method | Reference |

| Water (Lagoon Overflow) | 5 ng/L | 15 ng/L | HPLC-MS/MS | [10] |

| Water (Various Sources) | 15.9 µg/L | 48.3 µg/L | HPLC-PDA | [15] |

| Aquatic Products (Fish) | 0.1 µg/kg | 1 µg/kg | UPLC-HRMS | [1][16] |

| Aquatic Products (Fish) | 0.5 µg/kg (CCα) | 2 µg/kg (MQL) | HPLC-MS/MS | [17][18] |

Note: CCα (Decision Limit) and MQL (Method Quantification Limit) are related concepts to LOD and LOQ.

Table 2: Recovery Rates

Recovery studies are essential for method validation, demonstrating the efficiency of the extraction process.

| Matrix | Spiking Level | Recovery (%) | Reference |

| Water | 0.5 µg/L | 91% | [10] |

| Water | 50, 100, 300 µg/L | 64.5 - 81.4% | [15] |

| Aquatic Products (Fish) | 1, 10, 100 µg/kg | 85.3 - 95.9% | [1] |

| Aquatic Products (Fish) | 2 to 4373 µg/kg | 97.1 - 106% | [17][18] |

| Chicken Muscle | 2, 50, 100 µg/kg | up to 96.6% | [19] |

Conclusion

Enrofloxacin-d5 is an indispensable tool for the accurate and reliable quantification of enrofloxacin in diverse and complex environmental samples. By employing the principle of isotope dilution, analytical methods can effectively compensate for matrix effects and procedural inconsistencies, which are significant challenges in environmental analysis. The detailed protocols and performance data presented in this guide demonstrate that LC-MS/MS methods incorporating Enrofloxacin-d5 achieve the low detection limits and high accuracy required for regulatory monitoring, environmental risk assessment, and research in the field of emerging contaminants.

References

- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 2. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enrofloxacin-d5 hydrochloride VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. Occurrence of enrofloxacin in overflows from animal lot and residential sewage lagoons and a receiving-stream - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. sapientia.ualg.pt [sapientia.ualg.pt]

- 15. entomoljournal.com [entomoljournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quick Multi-Class Determination of Residues of Antimicrobial Veterinary Drugs in Animal Muscle by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enrofloxacin Analysis in Animal Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various animal tissues for the analysis of enrofloxacin and its primary metabolite, ciprofloxacin. The described methods are based on established and validated techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in animals.[1][2] Its extensive use, however, raises concerns about the potential for drug residues in animal-derived food products, which can pose risks to human health, including the development of antibiotic resistance.[3][4] Therefore, robust and reliable analytical methods are crucial for monitoring enrofloxacin and ciprofloxacin levels in edible animal tissues to ensure food safety and compliance with regulatory limits.[5][6]

This document outlines detailed sample preparation protocols for the extraction and clean-up of enrofloxacin and ciprofloxacin from various animal tissues, including muscle, liver, kidney, and fish, prior to chromatographic analysis.

Analytical Methods Overview

The prepared samples can be analyzed using various techniques, with High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and reliable methods.[3][5][7] LC-MS/MS, in particular, offers high sensitivity and selectivity for the accurate quantification of enrofloxacin and its metabolites.[5][8]

Data Presentation: Performance of Sample Preparation Methods

The following tables summarize the quantitative performance data of different sample preparation methods for enrofloxacin and ciprofloxacin in various animal tissues.

Table 1: Recovery Rates of Enrofloxacin and Ciprofloxacin

| Tissue | Extraction Method | Analyte | Fortification Level (ng/g) | Recovery Rate (%) | Reference |

| Chicken Muscle | LLE | Enrofloxacin | 3.9 - 250 | 86.67 | [9] |

| Chicken Muscle | SPE | Enrofloxacin | 40, 60, 80 | 82.5 - 111.1 | [10] |

| Chicken Liver | SPE | Enrofloxacin | 75, 150, 250 µg/kg | Not specified | |

| Chicken Kidney | SPE | Enrofloxacin | 40, 60, 80 | 82.5 - 111.1 | [10] |

| Fish Muscle | QuEChERS | Enrofloxacin | Not specified | 70 - 120 | [11] |

| Bovine, Ovine, Caprine Milk | SPE | Enrofloxacin | Not specified | 73 - 113 | [12] |

| Yellow River Carp Tissues | LLE | Enrofloxacin | Not specified | > 86.72 | [13] |

| Chicken Tissues (Muscle, Liver, Kidney, Fat, Skin) | SPE | Enrofloxacin & Ciprofloxacin | 1 - 5 ng/g | 93 - 115 | [8] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Tissue | Extraction Method | Analyte | LOD | LOQ | Reference |

| Chicken Muscle | LLE | Enrofloxacin | 0.48 µg/mL | 3.9 µg/mL | [9] |

| Edible Animal Tissues | SPE | Enrofloxacin | 200 pg | Not specified | [10] |

| Chicken Liver | DLLME-HPLC | Enrofloxacin | 5 µg/kg | Not specified | [7] |

| Chicken Liver | DLLME-HPLC | Ciprofloxacin | 16 µg/kg | Not specified | [7] |

| Yellow River Carp Tissues | LLE | Enrofloxacin & Ciprofloxacin | 0.005 µg/g | 0.01 µg/g | [14] |

| Chicken Tissues (Muscle, Liver, Kidney, Fat, Skin) | SPE | Enrofloxacin & Ciprofloxacin | Not specified | 1 - 5 ng/g | [8] |

| Aquatic Products | LLE | Enrofloxacin & Ciprofloxacin | 0.1 µg/kg | 1 µg/kg |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Chicken Muscle

This protocol is adapted from a method for the extraction of enrofloxacin from chicken muscle.[9]

Materials and Reagents:

-

Phosphate buffer

-

Dichloromethane

-

Mobile phase for HPLC

-

0.45 µm nylon membrane filter

-

Centrifuge

-

Thermostatic bath

-

Vortex mixer

Procedure:

-

Weigh 1 g of homogenized chicken muscle into a centrifuge tube.

-

Add 4 mL of phosphate buffer and homogenize.

-

Add 8 mL of dichloromethane, shake for 2 minutes, and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the solvent layer to a fresh tube.

-

Re-extract the tissue pellet with an additional 3 mL of dichloromethane by shaking for 2 minutes and centrifuging.

-

Combine the solvent layers and filter through a phase separator silicone-treated filter.

-

Evaporate the filtrate to dryness at 50°C in a thermostatic bath.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Filter the solution through a 0.45 µm nylon membrane before injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Edible Animal Tissues

This protocol is a general procedure based on methods developed for the determination of fluoroquinolones in various animal tissues.[10]

Materials and Reagents:

-

Phosphate buffer (pH 7.4)

-

Methanol

-

Deionized water

-

Acetonitrile

-

2% Hydrochloric acid in methanol

-

C18 SPE cartridges

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Weigh 2 g of minced tissue sample (muscle or liver) into a plastic centrifuge tube.

-

Add 10 mL of phosphate buffer (pH 7.4).

-

Vortex for 2 minutes and then centrifuge for 10 minutes at 4400 g.

-

Filter the supernatant using a syringe filter.

-

Activate a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Apply 0.5 mL of the filtered supernatant to the SPE cartridge.

-

Wash the cartridge with 0.25 mL of water, then 0.5 mL of water, and finally 0.5 mL of acetonitrile.

-

Dry the cartridge by passing a stream of nitrogen through it for 2 minutes.

-

Elute the analytes with 0.1 mL of methanol containing 2% hydrochloric acid followed by 1.4 mL of deionized water.

-

Transfer the eluate to an autosampler vial for analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fish Muscle

This protocol is a modified QuEChERS method for the extraction of multiclass antibiotics, including enrofloxacin, from fish muscle.[11]

Materials and Reagents:

-

Acetonitrile with 1% formic acid

-

Anhydrous sodium sulfate

-

n-hexane

-

Water-methanol (75:25, v/v)

-

Centrifuge

-

Vortex mixer

-

Ultrasonic bath

-

Rotary evaporator

-

0.22 µm organic phase membrane filters

Procedure:

-

Weigh 5 g of the homogenized fish muscle sample into a 50 mL centrifuge tube.

-

Add 10 g of anhydrous sodium sulfate and mix.

-

Add 20 mL of acetonitrile containing 1% formic acid.

-

Vortex for 1 minute, sonicate for 10 minutes, and then centrifuge at 8000 rpm for 5 minutes.

-

Transfer the supernatant to a pear-shaped bottle.

-

Repeat the extraction with another 20 mL of acetonitrile containing 1% formic acid and combine the supernatants.

-

Evaporate the combined extracts to dryness in a rotary evaporator at 40°C.

-

Reconstitute the residue with 1 mL of water-methanol (75:25, v/v).

-

Add 2 mL of n-hexane, vortex for 30 seconds, and centrifuge at 8000 rpm for 5 minutes.

-

Filter the lower aqueous layer through a 0.22 µm organic phase membrane filter for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Caption: Solid-Phase Extraction (SPE) Workflow.

Caption: QuEChERS Extraction Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. joghr.org [joghr.org]

- 3. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

- 6. scispace.com [scispace.com]

- 7. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone antibiotic determination in bovine, ovine and caprine milk using solid-phase extraction and high-performance liquid chromatography-fluorescence detection with ionic liquids as mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Frontiers | Pharmacokinetics and Tissue Distribution of Enrofloxacin Following Single Oral Administration in Yellow River Carp (Cyprinus carpio haematoperus) [frontiersin.org]

Application Notes and Protocols for Enrofloxacin-d5 in Poultry Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria. It is widely used in veterinary medicine to treat bacterial infections in poultry. Pharmacokinetic (PK) studies are crucial for determining the appropriate dosage regimens, ensuring efficacy, and preventing violative tissue residues. Enrofloxacin-d5, a deuterated analog of enrofloxacin, serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of Enrofloxacin-d5 in pharmacokinetic studies in poultry.

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase. This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, enrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. In poultry, enrofloxacin is metabolized to its active metabolite, ciprofloxacin, which also possesses antibacterial activity.

Caption: Mechanism of action of Enrofloxacin.

Pharmacokinetic Properties of Enrofloxacin in Poultry

The pharmacokinetic profile of enrofloxacin in poultry can vary depending on the route of administration, age of the birds, and health status. The following tables summarize key pharmacokinetic parameters from studies in broiler chickens.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens after a Single 10 mg/kg Body Weight Dose

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |

| Cmax (µg/mL) | 6.74 ± 0.03 | 3.82 ± 0.59 | |

| Tmax (h) | 0.22 | 0.65 | |

| T½ (h) | 10.29 ± 0.45 | 14.23 ± 0.46 | |

| AUC (µg·h/mL) | 21.13 ± 0.17 | 20.84 ± 0.07 | |

| Bioavailability (%) | - | 98.6 ± 8.9 |

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens after a Single 5 mg/kg Body Weight Dose

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Oral (PO) Administration | Reference |

| Cmax (µg/mL) | - | 2.01 | 0.99 | |

| Tmax (h) | - | 1.0 | 2.0 | |

| Mean Residence Time (h) | 12.5 - 13.7 | 12.5 - 13.7 | 12.5 - 13.7 | |

| Bioavailability (%) | - | - | 80.1 |

Experimental Protocol: Pharmacokinetic Study of Enrofloxacin in Broiler Chickens

This protocol outlines a typical pharmacokinetic study in broiler chickens using Enrofloxacin-d5 as an internal standard.

1. Animals and Housing:

-

Healthy broiler chickens of a specific age and weight range.

-

Animals should be acclimatized to their housing conditions for at least one week prior to the study.

-

Housing should provide controlled temperature, humidity, and lighting, with ad libitum access to feed and water.

2. Experimental Design:

-

Groups:

-

Group 1: Intravenous (IV) administration of enrofloxacin.

-

Group 2: Oral (PO) gavage administration of enrofloxacin.

-

-

Dose: A single dose of 10 mg/kg body weight of enrofloxacin is administered to each bird.

-

Sample Collection: Blood samples (e.g., 1 mL) are collected from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add a known concentration of Enrofloxacin-d5 internal standard solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

4. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: A C18 column is commonly used for separation.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Enrofloxacin: m/z 360.0 > 316.1

-

Enrofloxacin-d5: m/z 365.0 > 321.1

-

Ciprofloxacin (metabolite): m/z 332.1 > 288.1

-

5. Data Analysis:

-

Quantify the concentrations of enrofloxacin and ciprofloxacin in each plasma sample using a calibration curve prepared with known concentrations of the analytes and a fixed concentration of the internal standard (Enrofloxacin-d5).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using non-compartmental analysis software.

Caption: Experimental workflow for a poultry pharmacokinetic study.

Conclusion

The use of Enrofloxacin-d5 as an internal standard is critical for the accurate and precise quantification of enrofloxacin in poultry matrices during pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of veterinary drug development. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for establishing safe and effective dosage regimens for enrofloxacin in poultry.

Application Note: Quantitative Analysis of Enrofloxacin in Milk using Isotope Dilution UPLC-MS/MS with Enrofloxacin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in cattle. Its potential presence in milk raises concerns for human health due to the risks of allergic reactions and the development of antibiotic resistance. Regulatory bodies have established maximum residue limits (MRLs) for enrofloxacin in milk, necessitating sensitive and accurate analytical methods for its monitoring. This application note describes a robust and reliable method for the quantification of enrofloxacin in milk samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and Enrofloxacin-d5 as an isotopic internal standard. The use of a deuterated internal standard compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Enrofloxacin and Enrofloxacin-d5 standards (analytical grade)

-

Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Formic acid (FA) and Acetic acid (analytical grade)

-

Disodium EDTA

-

Oasis HLB Solid Phase Extraction (SPE) cartridges

Standard Solution Preparation

Prepare stock solutions of enrofloxacin and Enrofloxacin-d5 in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a calibration curve in a suitable solvent, such as a mixture of water and acetonitrile.

Sample Preparation Protocol

A simple and efficient sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) is employed to extract enrofloxacin from the milk matrix.

-

Protein Precipitation:

-

To 5 mL of a milk sample in a centrifuge tube, add 5 mL of 0.1M disodium EDTA with 2% acetic acid.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant for the next step.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 10% methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Enrofloxacin | 360.2 | 316.2 | 20 |

| Enrofloxacin | 360.2 | 245.1 | 35 |

| Enrofloxacin-d5 | 365.2 | 321.2 | 20 |

Data Presentation

The use of Enrofloxacin-d5 as an internal standard allows for accurate quantification of enrofloxacin in milk samples. The following tables summarize the expected performance of the method.

Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.3 µg/kg |

| Recovery | 85-110% |

| Precision (%RSD) | < 15% |

Quantitative Analysis of Spiked Milk Samples

| Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) |

| 1.0 | 0.95 | 95 |

| 5.0 | 5.2 | 104 |

| 10.0 | 9.8 | 98 |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of enrofloxacin in milk.

Logical Relationship of Analytical Steps

Caption: Key stages in the quantitative analysis of enrofloxacin.

Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Quantification of Enrofloxacin and Ciprofloxacin in Biological Matrices using Enrofloxacin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of enrofloxacin and its primary metabolite, ciprofloxacin, in biological matrices. The use of a stable isotope-labeled internal standard, Enrofloxacin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput analysis in research, clinical, and drug development settings.

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. It is metabolized in the body to ciprofloxacin, an antibiotic also used in human medicine. The monitoring of both compounds is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides a detailed protocol for the simultaneous quantification of enrofloxacin and ciprofloxacin using LC-MS/MS with Enrofloxacin-d5 as the internal standard, a technique renowned for its selectivity and sensitivity.

Experimental

Materials and Reagents

-

Enrofloxacin, Ciprofloxacin, and Enrofloxacin-d5 standards of high purity (>95%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method is employed for sample cleanup, offering a balance of efficiency and simplicity.

-

To 100 µL of the biological matrix sample in a microcentrifuge tube, add 20 µL of Enrofloxacin-d5 internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | As detailed below |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 9.0 | 90 | 10 |

Table 3: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 30 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM)

The following MRM transitions are used for the quantification and confirmation of the analytes and the internal standard.

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| Enrofloxacin | 360.2 | 316.2 / 245.1 | 28 | 18 / 22 |

| Ciprofloxacin | 332.3 | 314.0 / 288.0 | 28 | 22 / 18 |

| Enrofloxacin-d5 | 365.2 | 321.2 / 245.1 | 28 | 18 / 22 |

Method Validation

The method was validated for linearity, accuracy, precision, and sensitivity.

Table 5: Method Validation Parameters

| Parameter | Enrofloxacin | Ciprofloxacin |

| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

| Accuracy (Recovery %) | 95.3 - 104.5% | 92.8 - 103.7% |

| Precision (%RSD) | < 5% | < 6% |

| Limit of Detection (LOD) (ng/mL) | 0.22 | 0.47 |

| Limit of Quantification (LOQ) (ng/mL) | 0.85 | 1.44 |

Validation data synthesized from multiple sources for illustrative purposes.[1][2]

Experimental Workflow

Caption: LC-MS/MS workflow for enrofloxacin and ciprofloxacin analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of enrofloxacin and ciprofloxacin in biological matrices. The use of Enrofloxacin-d5 as an internal standard ensures data accuracy and precision. This protocol is well-suited for applications in pharmacology, toxicology, and food safety testing.

References

Determining Enrofloxacin Residues in Aquaculture with Enrofloxacin-d5: Application Notes and Protocols

Introduction

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in aquaculture to treat and prevent bacterial diseases. However, its overuse can lead to the accumulation of residues in aquatic products, posing potential risks to human health due to the development of antibiotic resistance. To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for enrofloxacin in fish and other aquatic animals. Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Enrofloxacin-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the precise quantification of enrofloxacin residues. This isotope dilution mass spectrometry (IDMS) approach minimizes matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable results.

These application notes provide a detailed protocol for the determination of enrofloxacin residues in aquaculture samples using Enrofloxacin-d5 as an internal standard. The method is intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Quantitative Data Summary